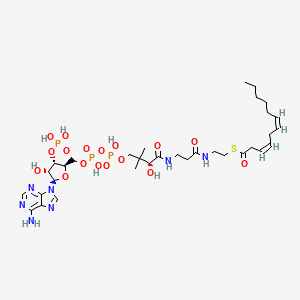

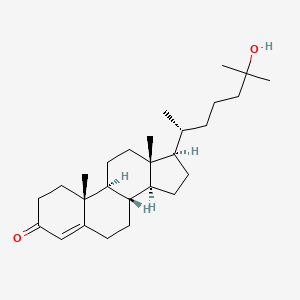

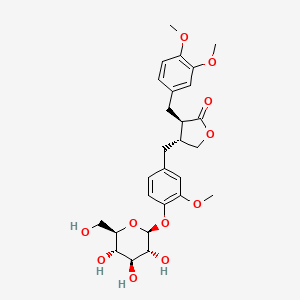

Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

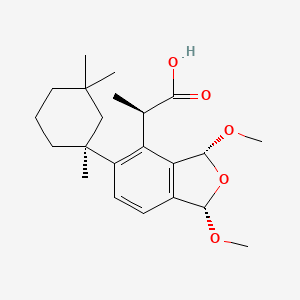

Ys-II is a spirostanyl glycoside that is smilagenin attached to a beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Yucca gloriosa and Yucca guatemalensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a spirostanyl glycoside, a disaccharide derivative, an organic heterohexacyclic compound and an oxaspiro compound. It derives from a (25R)-5beta-spirostan-3beta-ol.

科学的研究の応用

Steroidal Saponins and Their Bioactivity

Research has identified various steroidal saponins, including smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside, with potential bioactive properties. For instance, studies on the wild edible vegetable Smilacina atropurpurea have isolated new steroidal saponins, which exhibited significant in vitro cytotoxicity against human tumor cells (Yang et al., 2009). Similarly, research on Yucca gloriosa has isolated steroidal glycosides, including smilagenin derivatives, which may have biological significance (Nakano et al., 1991).

Antitumor and Cytotoxic Properties

Studies have shown that steroidal glycosides isolated from various plants, including those structurally related to smilagenin, exhibit cytotoxic activities. For example, research on Tribulus terrestris identified steroidal saponins with potential antitumor properties (Wu et al., 1996). Similarly, steroidal saponins from Smilax officinalis have been explored for their potential in cancer treatment (Bernardo et al., 1996).

Potential Antifungal and Antimicrobial Properties

Research has also focused on the antifungal and antimicrobial properties of steroidal saponins. For instance, compounds isolated from Smilax medica showed antifungal activity against human pathogenic yeasts (Sautour et al., 2006). This suggests a potential application in combating fungal infections.

Apoptotic and Cardioprotective Effects

Further studies have indicated that steroidal saponins can induce apoptosis in cancer cells and may have cardioprotective effects. A study on Camassia cusickii demonstrated that steroidal saponins induced apoptotic cell death in leukemic cells (Candra et al., 2001). Another study on Tribulus terrestris highlighted the role of a triterpene saponin in attenuating apoptosis in cardiocytes, suggesting potential therapeutic applications (Sun et al., 2008).

Cytotoxicity Against Cancer Cell Lines

Steroidal constituents from Smilacina japonica, including smilagenin derivatives, have shown cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Cui et al., 2018).

特性

製品名 |

Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside |

|---|---|

分子式 |

C39H64O13 |

分子量 |

740.9 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |

InChIキー |

MMTWXUQMLQGAPC-KQRWKONWSA-N |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

ピクトグラム |

Irritant |

同義語 |

timosaponin A3 timosaponin AIII |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)